Cas no 870259-02-2 (1,3,6,8-Tetraethynylpyrene)

1,3,6,8-Tetraethynylpyrene structure
1,3,6,8-Tetraethynylpyrene structure
Nombre del producto:1,3,6,8-Tetraethynylpyrene
Número CAS:870259-02-2
MF:C24H10
Megavatios:298.33620595932
CID:2809723
PubChem ID:11630783

1,3,6,8-Tetraethynylpyrene Propiedades químicas y físicas

Nombre e identificación

    • 1,3,6,8-tetraethynylpyrene
    • Pyrene, 1,3,6,8-tetraethynyl-
    • 1,3,6,8-Tetraethynylpyrene (ACI)
    • 870259-02-2
    • CS-0110386
    • E74965
    • AKOS040768755
    • DTXSID30469747
    • BS-46194
    • YSWG351
    • Pyrene,1,3,6,8-tetraethynyl
    • MFCD21609448
    • 1,3,6,8-Tetraethynylpyrene
    • Renchi: 1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H
    • Clave inchi: KSGRPWUUBFXSMB-UHFFFAOYSA-N
    • Sonrisas: C#CC1C2C3C(C=CC4C=3C(=CC=2)C(C#C)=CC=4C#C)=C(C#C)C=1

Atributos calculados

  • Calidad precisa: 298.078250319 g/mol
  • Masa isotópica única: 298.078250319 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 4
  • Complejidad: 593
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 298.3
  • Xlogp3: 6
  • Superficie del Polo topológico: 0

1,3,6,8-Tetraethynylpyrene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A1193189-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
$220.0 2025-02-20
Chemenu
CM541557-5g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%+
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
¥2129.00 2024-04-27
eNovation Chemicals LLC
Y1247821-250mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
250mg
$125 2024-06-07
eNovation Chemicals LLC
Y1247821-100mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
100mg
$90 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-100mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
100mg
¥411.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-250mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
250mg
¥760.00 2024-04-27
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL106936-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
¥2500 2023-11-08
abcr
AB593481-1g
1,3,6,8-Tetraethynylpyrene; .
870259-02-2
1g
€391.80 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTV833-250mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
250mg
¥641.0 2024-04-16

1,3,6,8-Tetraethynylpyrene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, cooled
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
Referencia
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Referencia
Synthesis and Hole Transport Properties of Highly Soluble Pyrene-Based Discotic Liquid Crystals with Trialkylsilylethynyl Groups
Hirose, Takuji; et al, Molecular Crystals and Liquid Crystals, 2011, 534, 81-92

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
Referencia
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  60 °C; 60 °C → 120 °C; 24 h, 120 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  30 min, rt
2.2 rt; rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; et al, Science Bulletin, 2022, 67(1), 61-70

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  12 h, rt
Referencia
On the route to mimic natural movements: synthesis and photophysical properties of a molecular arachnoid
Zeitouny, Joceline; et al, Chemical Communications (Cambridge, 2011, 47(1), 451-453

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
Referencia
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
2.2 Reagents: Potassium carbonate Solvents: Methanol
Referencia
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol
Referencia
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  40 min, rt
Referencia
Engineering of Supramolecular H-Bonded Nanopolygons via Self-Assembly of Programmed Molecular Modules
Llanes-Pallas, Anna; et al, Journal of the American Chemical Society, 2009, 131(2), 509-520

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
Referencia
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referencia
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

1,3,6,8-Tetraethynylpyrene Raw materials

1,3,6,8-Tetraethynylpyrene Preparation Products

1,3,6,8-Tetraethynylpyrene Literatura relevante

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